Welcome to the BenchChem Online Store!
molecular formula C22H19BrN2O3S B8461472 4-(Benzyloxy)-6-bromo-2-methyl-1-tosylbenzimidazole

4-(Benzyloxy)-6-bromo-2-methyl-1-tosylbenzimidazole

Cat. No. B8461472
M. Wt: 471.4 g/mol
InChI Key: OWWJPGWSBGREEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466166B2

Procedure details

To a suspension of 4-(benzyloxy)-6-bromo-2-methyl-1H-benzimidazole (79.2 g, 250 mmol, Step 1) in N,N-dimethylformamide (500 mL) was added sodium hydride (60% in mineral oil, 12.0 g, 300 mmol) at 0° C. After stirring at room temperature for 20 minutes, the reaction mixture was cooled to 0° C. To the mixture was added 4-methylbenzenesulfonyl chloride (47.6 g, 250 mmol) at 0° C., and the reaction mixture was stirred at room temperature for 30 minutes. The mixture was quenched with water, and the white precipitates were collected by filtration, washed with diisopropyl ether, and dried in vacuo at 70° C. for 7 hours to afford the title compound as a white solid (116 g, 98%).
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:17]2[N:16]=[C:15]([CH3:18])[NH:14][C:13]=2[CH:12]=[C:11]([Br:19])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:22][C:23]1[CH:28]=[CH:27][C:26]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:24]=1>CN(C)C=O>[CH2:1]([O:8][C:9]1[C:17]2[N:16]=[C:15]([CH3:18])[N:14]([S:29]([C:26]3[CH:27]=[CH:28][C:23]([CH3:22])=[CH:24][CH:25]=3)(=[O:31])=[O:30])[C:13]=2[CH:12]=[C:11]([Br:19])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
79.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2NC(=NC21)C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
47.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C. for 7 hours
Duration
7 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2N(C(=NC21)C)S(=O)(=O)C2=CC=C(C=C2)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.